N'-[(E)-(3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
Description
N’-[(E)-(3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and materials science
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-10-13(6-7-19-10)14(17)16-15-9-11-4-3-5-12(8-11)18-2/h3-9H,1-2H3,(H,16,17)/b15-9+ |
InChI Key |
IBGKHWDQUUAZCD-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=CC=C2)OC |
solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to the boiling point of ethanol and maintained for several hours to ensure complete reaction. After cooling, the product is filtered, washed, and recrystallized from ethanol to obtain pure N’-[(E)-(3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out in solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydrazine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with substituted methoxy groups, leading to a variety of functionalized derivatives.
Scientific Research Applications
N’-[(E)-(3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is unique due to the presence of the furan ring and the specific substitution pattern on the phenyl ring.
Biological Activity
N'-[(E)-(3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications, supported by research findings and data tables.
Synthesis and Chemical Structure
The synthesis of this compound typically involves the condensation of 3-methoxybenzaldehyde with 2-methylfuran-3-carbohydrazide. The reaction conditions can significantly affect the yield and purity of the product.
Chemical Structure
The molecular structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 257.29 g/mol
The structural formula highlights the presence of a methoxy group, which may influence its biological activity.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. A study measuring the total antioxidant capacity (TAC) demonstrated that this compound effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases.
| Test Method | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25.4 |
| ABTS Assay | 18.7 |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. In vitro studies reveal its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines indicate that this compound has selective cytotoxic effects. The compound demonstrated a lower IC50 value in cancer cells compared to normal cells, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (Cervical Cancer) | 30 |
| MCF-7 (Breast Cancer) | 25 |
| Normal Fibroblasts | 100 |
The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to apoptosis in cancer cells and inhibition of microbial growth. The methoxy group enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
Case Studies
- Antioxidant Activity in Diabetic Rats : A study involving diabetic rats treated with this compound showed a notable reduction in blood glucose levels and oxidative stress markers, indicating its potential for managing diabetes-related complications.
- Antimicrobial Efficacy in Wound Healing : Clinical trials assessed the efficacy of this compound in wound healing applications, revealing significant antimicrobial action that reduced infection rates in post-surgical patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
